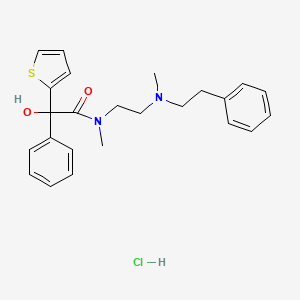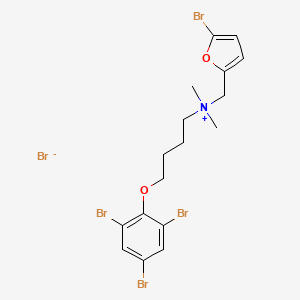
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(m-tolyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(m-tolyl)piperazine oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and a benzyloxyethyl moiety, making it a subject of study in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(m-tolyl)piperazine oxalate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of alpha-(p-Chlorophenyl)benzyl alcohol: This can be achieved through the reduction of p-chlorobenzophenone using a reducing agent such as sodium borohydride.
Formation of alpha-(p-Chlorophenyl)benzyloxyethyl chloride: The alcohol is then reacted with thionyl chloride to form the corresponding chloride.
Synthesis of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(m-tolyl)piperazine: The chloride is reacted with 4-(m-tolyl)piperazine in the presence of a base such as triethylamine to yield the desired compound.
Formation of the oxalate salt: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions: 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(m-tolyl)piperazine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy or piperazine moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(m-tolyl)piperazine oxalate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(m-tolyl)piperazine oxalate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
- 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(p-tolyl)piperazine oxalate
- 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(o-tolyl)piperazine oxalate
Comparison: Compared to its analogs, 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(m-tolyl)piperazine oxalate may exhibit unique pharmacological properties due to the specific positioning of the methyl group on the tolyl ring. This structural variation can influence the compound’s binding affinity, selectivity, and overall biological activity, making it a distinct and valuable compound for research and development.
特性
CAS番号 |
23904-82-7 |
|---|---|
分子式 |
C28H31ClN2O5 |
分子量 |
511.0 g/mol |
IUPAC名 |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]-4-(3-methylphenyl)piperazine;oxalic acid |
InChI |
InChI=1S/C26H29ClN2O.C2H2O4/c1-21-6-5-9-25(20-21)29-16-14-28(15-17-29)18-19-30-26(22-7-3-2-4-8-22)23-10-12-24(27)13-11-23;3-1(4)2(5)6/h2-13,20,26H,14-19H2,1H3;(H,3,4)(H,5,6) |
InChIキー |
IKYBGKQUWVJVOA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCOC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



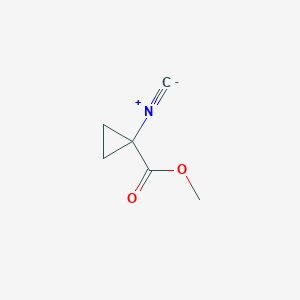

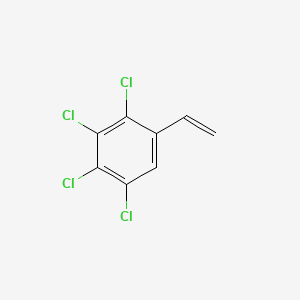
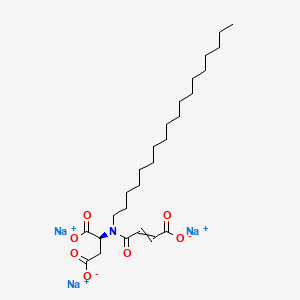
![[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide](/img/structure/B13752878.png)
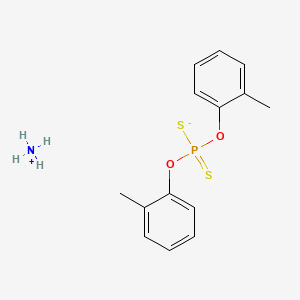
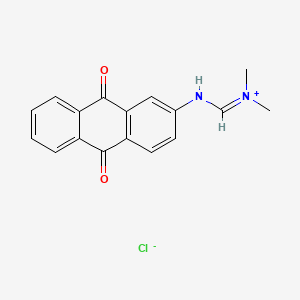
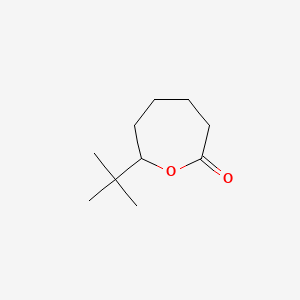
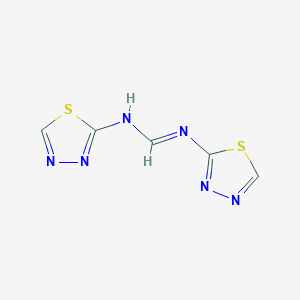
![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate](/img/structure/B13752910.png)

